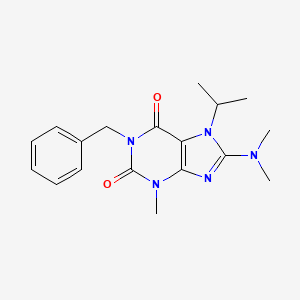
1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, fundamental to the biochemistry of life
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process:
Starting Material: : The synthesis typically begins with the appropriate purine precursor.
N-Alkylation: : Introducing the benzyl group to the purine nucleus through an N-alkylation reaction.
Dimethylation: : Incorporating the dimethylamino functionality through methylation steps.
Isopropylation: : Adding the isopropyl group to complete the molecular structure.
The reaction conditions often involve controlled temperatures, specific catalysts, and solvents that ensure the stability of intermediates and final products.
Industrial Production Methods
For large-scale production, these reactions can be optimized:
Reactor Design: : Using continuous flow reactors can enhance the efficiency and yield.
Catalyst Selection: : Employing heterogeneous catalysts that can be easily separated and reused.
Process Optimization: : Streamlining steps to minimize energy consumption and waste generation.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, such as:
Oxidation: : It can be oxidized to form different oxidized purine derivatives.
Reduction: : It can be reduced under hydrogenation conditions to remove certain functional groups.
Substitution: : Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other strong oxidizing agents.
Reduction: : Hydrogen gas with a palladium or platinum catalyst.
Substitution: : Organic halides or other electrophiles in the presence of a base.
Major Products
The major products formed depend on the reaction pathway:
Oxidized Derivatives: : Such as carboxylic acids or ketones.
Reduced Products: : Such as alkanes or amines.
Substituted Products: : Such as halogenated purines or new amide linkages.
Aplicaciones Científicas De Investigación
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications in various fields:
Chemistry: : As a building block for synthesizing other complex molecules.
Biology: : Investigating the interactions with biological macromolecules, like DNA and RNA.
Medicine: : Potential pharmaceutical applications, possibly in the realm of antiviral or anticancer drugs.
Industry: : Used in the design of novel materials with unique electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets:
Molecular Targets: : Enzymes involved in nucleic acid metabolism, receptors, or other signaling molecules.
Pathways: : Modulating pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: : A well-known purine derivative with stimulant properties.
Theophylline: : Another purine that is used to treat respiratory diseases.
Adenine: : A fundamental component of nucleic acids.
Uniqueness
There you have it! Now, what do you find particularly intriguing about this compound?
Propiedades
IUPAC Name |
1-benzyl-8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)23-14-15(19-17(23)20(3)4)21(5)18(25)22(16(14)24)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMORCRQMJIWLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
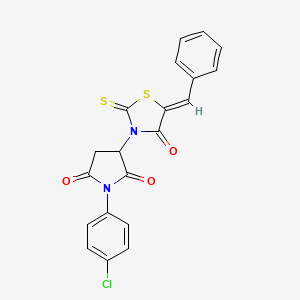
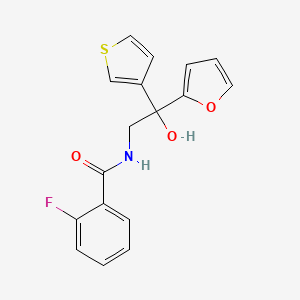
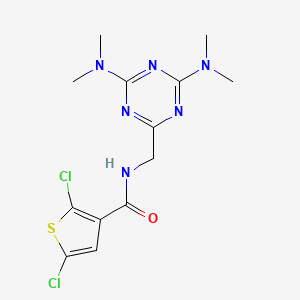
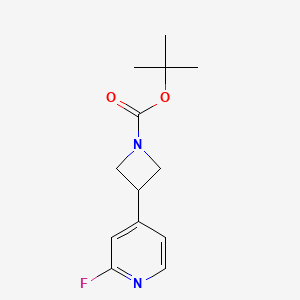
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
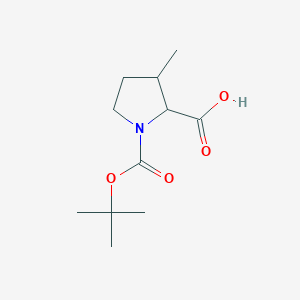
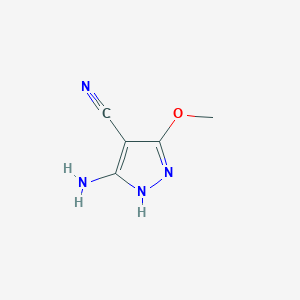
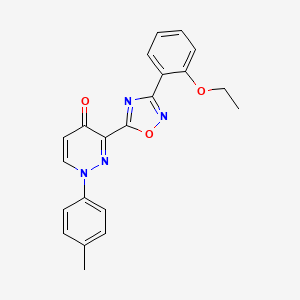
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
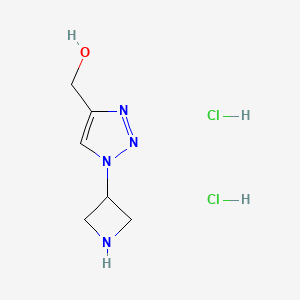
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

